
LUF6000
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects
1. Anti-inflammatory Properties:
LUF6000 has demonstrated significant anti-inflammatory effects in various animal models. In a rat model of adjuvant-induced arthritis, this compound reduced inflammation and joint damage . Additionally, it inhibited osteoarthritis development in a monoiodoacetate-induced model and exhibited protective effects in liver inflammation during acute hepatitis .
2. Cardioprotective Effects:
Research indicates that this compound may provide cardioprotection during ischemia/reperfusion injuries. It enhances tissue repair mechanisms by increasing adenosine levels in ischemic tissues, which can promote cytoprotection through various GPCR subtypes .
3. Erectile Dysfunction Treatment:
In studies evaluating diabetic rat models, this compound (also referred to as CF602) improved erectile function by increasing intracavernosal pressure and endothelial nitric oxide synthase activity . This suggests potential therapeutic applications in treating erectile dysfunction.
Table 1: Summary of Key Studies Involving this compound
Study Reference | Model | Findings |
---|---|---|
Cohen et al. (2014) | Rat adjuvant-induced arthritis | Reduced inflammation and joint damage |
Itzhak et al. (2022) | Diabetic rat model | Increased intracavernosal pressure; improved erectile function |
Gao et al. (2008) | Canine A3 AR model | Enhanced Emax of Cl-IB-MECA by >2-fold; cardioprotective effects observed |
Wirkmechanismus
Target of Action
LUF6000, also known as 2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine, is an allosteric modulator of the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .
Mode of Action
This compound enhances the efficacy of agonists at the A3AR . It increases the maximal efficacy of the A3AR agonist 2-chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamide as well as adenosine . Interestingly, this compound can convert a nucleoside A3AR antagonist into an agonist .
Biochemical Pathways
The molecular mechanism of action of this compound involves the deregulation of signaling proteins including PI3K, IKK, IκB, Jak-2, and STAT-1, resulting in decreased levels of NF-κB, which is known to mediate inflammatory effects . Pathway analysis highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 .
Pharmacokinetics
It is known that this compound is an orally active compound .
Result of Action
This compound administration induces an anti-inflammatory effect . It downregulates A3AR expression levels in the peripheral blood mononuclear cells (PBMCs) of osteoarthritis-induced rats . Moreover, this compound induced a slight stimulatory effect on the number of normal white blood cells and neutrophils .
Action Environment
The action of this compound is species-dependent . It has been shown to substantially enhance agonist efficacy at human, dog, and rabbit A3ARs but provided only weak activity at mouse A3ARs . This indicates that the environment, including the specific species and cellular context, can influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
LUF6000 plays a crucial role in biochemical reactions by enhancing the efficacy of agonists at the A3 adenosine receptor. It interacts with various enzymes, proteins, and biomolecules, including the A3AR, which is a G protein-coupled receptor. This compound enhances the binding affinity of the endogenous ligand adenosine to the A3AR, leading to increased receptor activation . This interaction is characterized by an allosteric modulation mechanism, where this compound binds to a site distinct from the orthosteric ligand binding site, thereby altering the receptor’s conformation and enhancing its activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to modulate gene expression, cell signaling pathways, and cellular metabolism. In HL-60 cells, this compound upregulates both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Additionally, it enhances the efficacy of A3AR agonists, leading to increased intracellular calcium levels and cAMP production . These effects contribute to the compound’s anti-inflammatory properties and its potential therapeutic applications in inflammatory diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the A3 adenosine receptor, where it acts as a positive allosteric modulator. This binding increases the receptor’s affinity for adenosine, thereby enhancing the receptor’s activation and downstream signaling pathways . This compound has been shown to convert certain A3AR antagonists into agonists, further demonstrating its unique allosteric modulation properties . The compound’s effects on gene expression and signaling proteins, such as PI3K, IKK, IκB, Jak-2, and STAT-1, result in decreased levels of NF-κB, a key mediator of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its allosteric enhancement properties over extended periods . Long-term studies have shown that this compound can induce sustained anti-inflammatory effects in various cell models, with minimal degradation observed . These findings suggest that this compound is a stable compound with long-lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound induces anti-inflammatory effects in experimental models of arthritis and liver inflammation at specific dosages . Higher doses of this compound have been associated with increased efficacy, but also with potential toxic effects, such as alterations in white blood cell counts and neutrophil levels . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors that modulate eicosanoid metabolism, such as PPAR . Pathway analysis has identified critical signaling molecules, including IL-6 and IL-17, that are regulated by this compound . These interactions contribute to the compound’s overall effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the A3 adenosine receptor, which is expressed in various cell types . This compound’s ability to enhance receptor activation and signaling pathways further affects its distribution within cells and tissues .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the A3 adenosine receptor, which is found in the plasma membrane and intracellular compartments . The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific cellular compartments . These localization patterns are crucial for this compound’s ability to modulate receptor activity and downstream signaling pathways.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LUF6000 beinhaltet die Bildung der Imidazoquinolin-Kernstruktur, gefolgt von der Einführung der Cyclohexyl- und Dichlorphenylgruppen. Die wichtigsten Schritte umfassen:
Bildung des Imidazoquinolin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers erreicht.
Einführung von Substituenten: Die Cyclohexyl- und Dichlorphenylgruppen werden durch nukleophile Substitutionsreaktionen eingeführt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der oben genannten Synthesewege, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Sicherstellung der Einhaltung der industriellen Sicherheits- und Umweltvorschriften umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
LUF6000 unterliegt hauptsächlich:
Substitutionsreaktionen: Bei denen Wasserstoffatome durch andere Substituenten ersetzt werden.
Oxidations- und Reduktionsreaktionen: Änderung des Oxidationszustands der Verbindung.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Umfassen typischerweise Reagenzien wie Halogenierungsmittel und Nukleophile.
Oxidations- und Reduktionsreaktionen: Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen zu Veränderungen der funktionellen Gruppen führen können, die an dem Molekül vorhanden sind .
Vergleich Mit ähnlichen Verbindungen
LUF6000 ist einzigartig in seiner Fähigkeit, als allosterischer Modulator des A3-Adenosin-Rezeptors zu wirken. Zu ähnlichen Verbindungen gehören:
This compound zeichnet sich durch seine spezifischen allosterischen Modulationseigenschaften aus, die es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen machen.
Biologische Aktivität
LUF6000 is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR), which plays a crucial role in various physiological processes, including inflammation and immune response. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on cellular signaling, and potential therapeutic applications based on current research findings.
This compound enhances the signaling of orthosteric agonists at the A3AR by binding to an allosteric site on the receptor. This binding leads to increased efficacy of agonists like Cl-IB-MECA and can convert certain antagonists into agonists, showcasing its unique pharmacological profile . The modulation occurs without promoting β-arrestin2 recruitment, indicating a bias in signaling pathways that may have implications for therapeutic applications in pain and inflammation .
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly enhances the efficacy of low-efficacy agonists at concentrations starting from 0.1 μM. For instance, it increased the E_max (maximum effect) of Cl-IB-MECA substantially compared to higher-efficacy agonists like NECA, which are already close to their maximum response .
Table 1: Efficacy Enhancement by this compound
Concentration (μM) | E_max Enhancement (%) |
---|---|
0.1 | 63.8 ± 5.2 |
1.0 | 92.7 ± 9.7 |
10 | 102 ± 7.6 |
This table illustrates the concentration-dependent enhancement of E_max by this compound on Cl-IB-MECA.
In Vivo Studies
This compound has been evaluated in various animal models for its anti-inflammatory properties. In studies involving adjuvant-induced arthritis and other inflammatory conditions, this compound exhibited significant anti-inflammatory effects through modulation of signaling pathways involving NF-κB and PI3K .
Case Studies
- Adjuvant-Induced Arthritis : Administration of this compound resulted in reduced inflammation and joint swelling in rat models, indicating its potential as a treatment for rheumatoid arthritis.
- Monoiodoacetate-Induced Osteoarthritis : In this model, this compound demonstrated a decrease in pain-related behaviors and inflammatory markers.
- Concanavalin A-Induced Liver Inflammation : Mice treated with this compound showed lower levels of liver inflammation markers and improved liver function tests.
Gene Regulation Effects
This compound has been shown to influence gene expression related to inflammation. In HL-60 cells treated with this compound alongside MRS5698 (an A3AR agonist), there was significant upregulation of pro-inflammatory genes such as IL-1α and IL-6, suggesting its role in modulating immune responses .
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470994 | |
Record name | LUF6000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890087-21-5 | |
Record name | LUF6000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LUF6000 is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) [, , , , , , , ]. Unlike agonists that directly activate the receptor, this compound enhances the binding and signaling of the endogenous agonist, adenosine, to the A3AR [, , , , , , , ]. This interaction ultimately leads to downstream effects like the modulation of signaling proteins such as PI3K, IKK, IκB, Jak-2, and STAT-1, ultimately decreasing the levels of NF-κB, a key mediator of inflammatory responses [].
A: this compound's mechanism as a PAM offers potential advantages over direct agonists. It acts selectively in areas with elevated adenosine levels, such as inflamed tissues or tumor microenvironments []. This targeted action could potentially minimize off-target effects associated with systemic A3AR activation.
A: Studies using molecular modeling and mutagenesis revealed that this compound binds to an extrahelical, lipid-facing pocket distinct from the orthosteric site where adenosine binds []. This allosteric site is located within a region encompassing transmembrane domains 1 and 7, as well as helix 8 of the A3AR [].
A: Molecular modeling suggests that the planar 1H-imidazo[4,5-c]quinolinamine ring system of this compound participates in π-π stacking interactions with tyrosine residues (Y2847.55 and Y2938.54) in the binding pocket []. Additionally, the exocyclic amine of this compound forms a crucial hydrogen bond with Y2847.55 []. Replacing these amine groups with heteroatoms lacking hydrogen bonding capability significantly reduces allosteric enhancement, highlighting their importance for this compound's activity [].
A: Interestingly, the allosteric effects of this compound are species-dependent [, , , ]. While it demonstrates potent enhancing activity with canine and rabbit A3ARs, it shows little to no effect on mouse or rat A3ARs []. This species-dependent pharmacology underscores the importance of careful species selection in preclinical research.
A: Yes, structure-activity relationship (SAR) studies involving modifications at the 4-amino and 2 positions of this compound have been conducted []. These modifications aimed to enhance the compound's allosteric effects. Several derivatives demonstrated increased potentiation of agonist efficacy and decreased agonist dissociation rates, indicating successful optimization [].
A: this compound exhibits anti-inflammatory effects in several animal models. It has demonstrated efficacy in rat models of adjuvant-induced arthritis and monoiodoacetate-induced osteoarthritis []. Additionally, this compound effectively reduced inflammation in a mouse model of concanavalin A-induced liver inflammation [].
A: While this compound shows promise, challenges remain. Its species-dependent activity necessitates careful consideration in preclinical studies [, , , ]. Thorough investigation of its pharmacokinetic properties, potential off-target effects, and long-term safety profile is crucial for its translational development.
ANone: this compound is currently in the preclinical research phase. Further research, including extensive in vivo studies and toxicology assessments, is needed before it can advance to clinical trials.
A: Future research should focus on optimizing the pharmacokinetic properties of this compound and developing derivatives with improved potency and selectivity []. Understanding the precise molecular mechanisms underlying its species-dependent activity is crucial [, , ]. Exploring its therapeutic potential in other disease models, particularly those characterized by localized inflammation or immune dysregulation, could pave the way for novel therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.